molecular formula C20H18N2O2 B12131914 1-[(E)-4-Hydroxy-phenylimino]-4,4,6-trimethyl-1H,4H-pyrrolo[3,2,1-ij]quinolin-2-one

1-[(E)-4-Hydroxy-phenylimino]-4,4,6-trimethyl-1H,4H-pyrrolo[3,2,1-ij]quinolin-2-one

Cat. No.: B12131914
M. Wt: 318.4 g/mol
InChI Key: UTGYZGNKOLFHAP-UHFFFAOYSA-N
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Description

1-[(E)-4-Hydroxy-phenylimino]-4,4,6-trimethyl-1H,4H-pyrrolo[3,2,1-ij]quinolin-2-one is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of pyrroloquinolines, which are known for their diverse biological activities and synthetic versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(E)-4-Hydroxy-phenylimino]-4,4,6-trimethyl-1H,4H-pyrrolo[3,2,1-ij]quinolin-2-one typically involves multi-step organic reactions. One common method includes the condensation of 4,4,6-trimethyl-1H,4H-pyrrolo[3,2,1-ij]quinolin-2-one with 4-hydroxybenzaldehyde under basic conditions to form the imine linkage. The reaction is usually carried out in a solvent such as ethanol or methanol, with a catalyst like p-toluenesulfonic acid to facilitate the condensation reaction.

Industrial Production Methods

For industrial-scale production, the synthesis might be optimized to include continuous flow processes and the use of more robust catalysts to improve yield and reduce reaction time. The use of automated reactors and real-time monitoring systems can ensure consistent quality and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[(E)-4-Hydroxy-phenylimino]-4,4,6-trimethyl-1H,4H-pyrrolo[3,2,1-ij]quinolin-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The imine group can be reduced to form an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or sodium borohydride.

    Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

1-[(E)-4-Hydroxy-phenylimino]-4,4,6-trimethyl-1H,4H-pyrrolo[3,2,1-ij]quinolin-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-[(E)-4-Hydroxy-phenylimino]-4,4,6-trimethyl-1H,4H-pyrrolo[3,2,1-ij]quinolin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and π-π interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-2-quinolinone: Known for its antimicrobial properties.

    4,4,6-Trimethyl-1H,4H-pyrrolo[3,2,1-ij]quinolin-2-one: A precursor in the synthesis of the target compound.

    Quinoline derivatives: Widely studied for their biological activities.

Uniqueness

1-[(E)-4-Hydroxy-phenylimino]-4,4,6-trimethyl-1H,4H-pyrrolo[3,2,1-ij]quinolin-2-one is unique due to its specific structural features, such as the imine linkage and the hydroxyl group, which confer distinct chemical reactivity and biological activity compared to other similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with related compounds

Properties

Molecular Formula

C20H18N2O2

Molecular Weight

318.4 g/mol

IUPAC Name

3-(4-hydroxyphenyl)imino-9,11,11-trimethyl-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),9-tetraen-2-one

InChI

InChI=1S/C20H18N2O2/c1-12-11-20(2,3)22-18-15(12)5-4-6-16(18)17(19(22)24)21-13-7-9-14(23)10-8-13/h4-11,23H,1-3H3

InChI Key

UTGYZGNKOLFHAP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(N2C3=C1C=CC=C3C(=NC4=CC=C(C=C4)O)C2=O)(C)C

solubility

9.4 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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